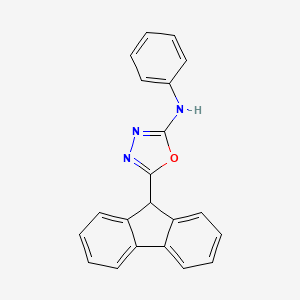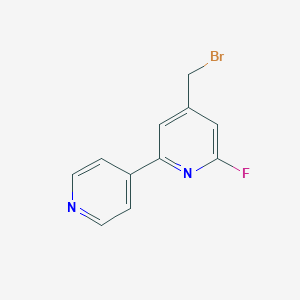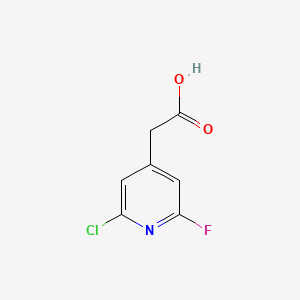
5-(2,6-Dimethylpiperidin-1-YL)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is used primarily for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in acetic acid . This method is efficient and yields high purity products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The production involves standard organic synthesis techniques and purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 5-(2,6-Dimethylpiperidin-1-yl)furan-2-carboxylic acid.
Reduction: Formation of 5-(2,6-Dimethylpiperidin-1-yl)furan-2-methanol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The furan ring and piperidine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-1-yl)furan-2-carbaldehyde: Similar structure but lacks the dimethyl groups on the piperidine ring.
5-(1-Piperidyl)furan-2-carbaldehyde: Another similar compound with slight structural variations.
Uniqueness
5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the 2,6-dimethyl groups on the piperidine ring, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability and binding properties compared to its analogs.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(2,6-dimethylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H17NO2/c1-9-4-3-5-10(2)13(9)12-7-6-11(8-14)15-12/h6-10H,3-5H2,1-2H3 |
InChI Key |
XDYRWAAMIOVNJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C2=CC=C(O2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)

![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one](/img/structure/B13149659.png)


![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)







